molecular formula C12H14O6 B8352124 4-(2,5-Dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid

4-(2,5-Dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid

Cat. No. B8352124
M. Wt: 254.24 g/mol
InChI Key: QWXVNQUQPINWNW-UHFFFAOYSA-N
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Patent
US04483868

Procedure details

There is heated under reflux a mixture containing 13 g of the acid obtained in Stage A, 15 cm3 of acetic acid, and 1.5 cm3 of concentrated hydrochloric acid.
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[C:11](=[O:18])[CH2:12][CH:13](O)[C:14]([OH:16])=[O:15].Cl>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[C:11](=[O:18])[CH:12]=[CH:13][C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)C(CC(C(=O)O)O)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
There is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux a mixture

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)OC)C(C=CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04483868

Procedure details

There is heated under reflux a mixture containing 13 g of the acid obtained in Stage A, 15 cm3 of acetic acid, and 1.5 cm3 of concentrated hydrochloric acid.
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[C:11](=[O:18])[CH2:12][CH:13](O)[C:14]([OH:16])=[O:15].Cl>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[C:11](=[O:18])[CH:12]=[CH:13][C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)C(CC(C(=O)O)O)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
There is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux a mixture

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)OC)C(C=CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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